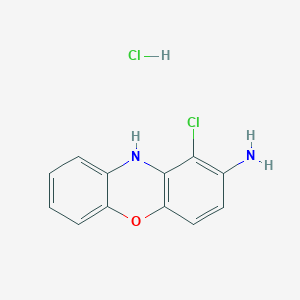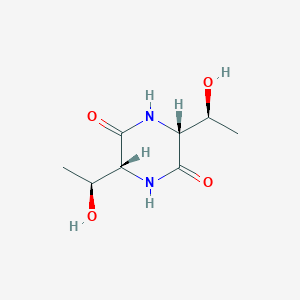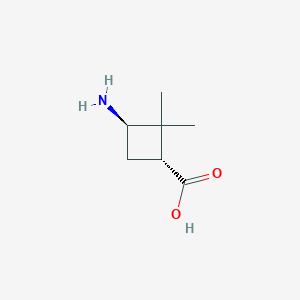
Ethyl 3-oxohexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxohexadecanoate is an organic compound with the molecular formula C18H34O3. It is an ester derived from hexadecanoic acid, commonly known as palmitic acid. This compound is characterized by the presence of a keto group at the third carbon position of the hexadecanoic acid chain, making it a 3-oxo derivative. This compound is used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-oxohexadecanoate typically involves the Reformatsky reaction. In this process, tetradecanal is reacted with ethyl bromoacetate in the presence of a zinc catalyst to form the desired product. The reaction conditions include:
Reagents: Tetradecanal, ethyl bromoacetate, zinc
Solvent: Anhydrous ether
Temperature: Room temperature
Reaction Time: Several hours
After the initial reaction, the product is subjected to acetalization with ethylene glycol to protect the keto group. The resulting 3,3-ethylenedioxyhexadecanoic acid is then hydrolyzed under alkaline conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is purified using techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Hexadecanoic acid derivatives.
Reduction: 3-hydroxyhexadecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-oxohexadecanoate is utilized in several scientific research fields, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential role in drug development and as a model compound in pharmacokinetic studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of ethyl 3-oxohexadecanoate involves its interaction with specific enzymes and metabolic pathways. In biological systems, it is converted to 3-oxohexadecanoyl-CoA, which is a key intermediate in the β-oxidation of fatty acids. This process involves the following steps:
Activation: Conversion to 3-oxohexadecanoyl-CoA by acyl-CoA synthetase.
Comparación Con Compuestos Similares
Ethyl 3-oxohexadecanoate can be compared with other similar compounds such as:
Ethyl 3-oxooctadecanoate: An 18-carbon analog with similar reactivity but different physical properties.
Ethyl 3-oxododecanoate: A 12-carbon analog with higher solubility and different metabolic pathways.
Uniqueness: this compound is unique due to its specific chain length and the presence of a keto group at the third carbon position. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C18H34O3 |
|---|---|
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
ethyl 3-oxohexadecanoate |
InChI |
InChI=1S/C18H34O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-4-2/h3-16H2,1-2H3 |
Clave InChI |
PXZGIZYCPLIFIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


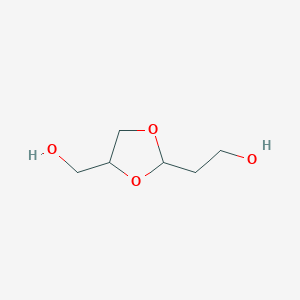
![azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate](/img/structure/B13346297.png)
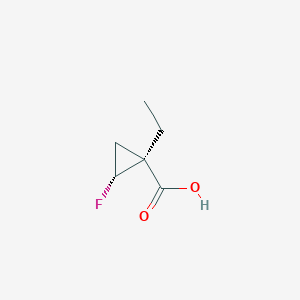
![1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-ol](/img/structure/B13346308.png)
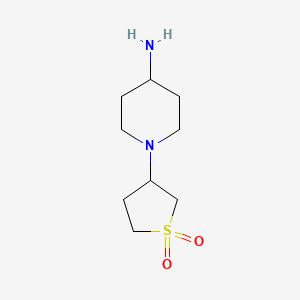
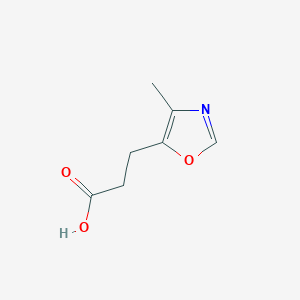
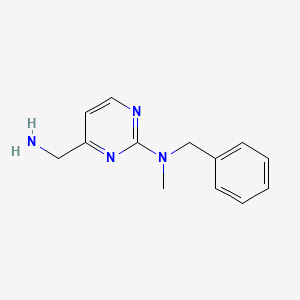
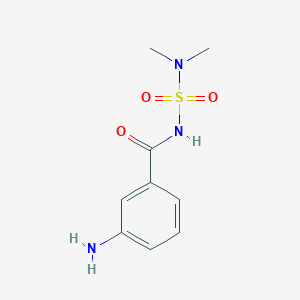
![Benzyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13346331.png)
![Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13346337.png)
![Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13346347.png)
